4-Bromothieno[2,3-c]pyridine-2-sulfonyl chloride
Description
Properties
IUPAC Name |
4-bromothieno[2,3-c]pyridine-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO2S2/c8-5-2-10-3-6-4(5)1-7(13-6)14(9,11)12/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCAZDDYYPVIIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=CN=CC(=C21)Br)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromothieno[2,3-c]pyridine-2-sulfonyl chloride typically involves the reaction of 4-bromothieno[2,3-c]pyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
4-Bromothieno[2,3-c]pyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming new products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile and may require the presence of catalysts or bases to facilitate the reaction .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .
Scientific Research Applications
4-Bromothieno[2,3-c]pyridine-2-sulfonyl chloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromothieno[2,3-c]pyridine-2-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic and readily reacts with nucleophilic species . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and physicochemical properties of 4-bromothieno[2,3-c]pyridine-2-sulfonyl chloride and its analogs:
*Calculated based on formula; †Discrepancy noted: Bromine absent in formula despite name.
Physicochemical Properties
- Melting Points: Thienopyrazole-5-carbonyl chloride (165–167°C) exhibits a higher melting point than sulfonamide derivatives (e.g., 62–154°C for compounds in ), likely due to stronger intermolecular interactions in the crystalline state .
- Solubility: Sulfonyl chlorides are generally polar but may exhibit lower solubility in nonpolar solvents compared to their sulfonamide derivatives, which can form hydrogen bonds .
Research Findings and Limitations
- Data Gaps : Direct experimental data on the target compound’s melting point, stability, and biological activity are unavailable in the provided evidence. Comparisons rely on extrapolation from structural analogs.
- Discrepancies : The molecular formula listed for 5-bromofuro[2,3-b]pyridine-2-sulfonyl chloride (C₈H₅ClO₂S₂) conflicts with its name, highlighting the need for verification .
Biological Activity
4-Bromothieno[2,3-c]pyridine-2-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure allows for diverse interactions with biological targets, particularly in the realm of parasitic infections and other diseases. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a thieno-pyridine core with a sulfonyl chloride functional group, which enhances its reactivity. This structure is pivotal for its interaction with various biological targets.
Antiparasitic Activity
Recent studies have demonstrated that derivatives of thieno[2,3-c]pyridine exhibit potent activity against Plasmodium falciparum, the causative agent of malaria. For instance, OSM-S-106, a derivative closely related to this compound, showed an IC50 value of 0.058 µM against the 3D7 strain of P. falciparum and effectively inhibited the development of P. berghei in liver cells (IC50 = 0.25 µM) .
Table 1: Antiparasitic Activity of OSM-S-106
| Compound | Target Organism | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| OSM-S-106 | P. falciparum | 0.058 ± 0.017 | >140 |
| OSM-S-106 | P. berghei | 0.25 | - |
| OSM-S-106 | HepG2 (human cell line) | 49.6 | - |
The mechanism by which these compounds exert their antiparasitic effects appears to involve selective inhibition of specific enzymes crucial for parasite survival. For example, knockdown studies indicated that inhibiting asparaginyl tRNA synthetase (PfAsnRS) significantly increased susceptibility to OSM-S-106 .
Cytotoxicity
The cytotoxicity profile of these compounds is also critical for evaluating their therapeutic potential. The selectivity index indicates that OSM-S-106 has low cytotoxicity towards human liver cells compared to its potent activity against parasites .
Structure-Activity Relationship (SAR)
Research into the SAR has revealed that modifications to the thieno-pyridine core can significantly affect biological activity. Substitutions on the aminothienopyrimidine core and sulfonamide groups have been systematically studied to optimize potency against malaria parasites .
Table 2: Structure-Activity Relationship Insights
| Modification Type | Effect on Activity |
|---|---|
| Amino group substitution | Increased potency against P. falciparum |
| Sulfonamide variations | Altered selectivity and toxicity |
| Aromatic ring substitutions | Enhanced binding affinity |
Case Studies
Several case studies have highlighted the efficacy of thieno[2,3-c]pyridine derivatives in preclinical models:
- In Vivo Efficacy Against Malaria : In a study involving mice infected with P. berghei, treatment with OSM-S-106 resulted in significant reductions in parasitemia compared to control groups .
- Cell Line Studies : In vitro assays using HepG2 cells showed that OSM-S-106 maintained a high selectivity index, indicating its potential as a therapeutic agent with minimal off-target effects .
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 4-Bromothieno[2,3-c]pyridine-2-sulfonyl chloride with high yield and purity?
- Methodological Answer : Optimize reaction conditions by controlling temperature (e.g., reflux in anhydrous solvents) and using catalysts like Pd for cross-coupling reactions. Purification via column chromatography or recrystallization is essential, as seen in analogous brominated pyridine syntheses . Monitor reaction progress using TLC or HPLC, and validate purity through melting point analysis (>95% purity thresholds are common, as in catalog entries for related brominated compounds) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Combine multiple techniques:
- Purity : High-performance liquid chromatography (HPLC) with >95.0% thresholds, as used for brominated phenylacetic acids .
- Structural Confirmation : H/C NMR and high-resolution mass spectrometry (HRMS). For sulfonyl chloride derivatives, IR spectroscopy can confirm the S=O stretch.
- Thermal Stability : Differential scanning calorimetry (DSC) to assess decomposition points, referencing melting points (e.g., 156.5–159°C for structurally similar 4-(5-Bromothien-2-yl)pyridine) .
Q. What safety protocols are recommended for handling and storing this compound?
- Methodological Answer :
- Handling : Use fume hoods, nitrile gloves, and eye protection. Immediate washing with soap/water is critical for skin contact, as advised for 4-Bromobenzoyl chloride .
- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis of the sulfonyl chloride group, similar to brominated boronic acids .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for derivatives of this compound?
- Methodological Answer :
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals caused by aromatic ring anisotropy.
- Computational Modeling : Compare experimental H shifts with DFT-calculated values.
- Isolation of Byproducts : Use preparative HPLC to isolate minor impurities (e.g., regioisomers), as seen in studies of brominated bipyridines .
Q. What strategies minimize competing side reactions during sulfonylation or bromination?
- Methodological Answer :
- Regioselective Bromination : Use directing groups (e.g., sulfonyl chloride) to control bromine placement. For example, steric hindrance in thieno[2,3-c]pyridine directs bromine to the 4-position.
- Stepwise Synthesis : Perform sulfonylation before bromination to avoid overhalogenation.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency, while non-polar solvents (e.g., CCl) reduce side reactions in bromination .
Q. How does the thienopyridine ring’s electronic structure influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Electron-Withdrawing Effects : The sulfonyl chloride group activates the ring for nucleophilic aromatic substitution but deactivates it for electrophilic reactions.
- Coupling Reactions : Use Suzuki-Miyaura conditions (Pd catalysts, aryl boronic acids) for C–C bond formation, as demonstrated in brominated bipyridine systems .
- Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy to correlate electronic effects (e.g., Hammett parameters) with reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
